molecular formula C7H12O3 B1618999 4-Oxopentyl acetate CAS No. 5185-97-7

4-Oxopentyl acetate

Cat. No.: B1618999
CAS No.: 5185-97-7
M. Wt: 144.17 g/mol
InChI Key: QYAHGDMPUORRQD-UHFFFAOYSA-N
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Description

4-Oxopentyl acetate is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as 5-(Acetyloxy)-2-pentanone, Acetic acid 4-oxopentyl ester, and γ-Acetylpropyl acetate .


Synthesis Analysis

A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed . This continuous flow manufacturing included two chemical transformations and an inline extraction step without intermediate purification and solvent exchange .


Molecular Structure Analysis

This compound contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.168 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 85.4±22.7 °C .

Relevant Papers The most relevant paper to this compound is “Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1” published in Organic Process Research & Development . The paper details the development of a fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1 .

Scientific Research Applications

Synthesis and Chemical Studies

4-Oxopentyl acetate is a versatile compound in chemical synthesis. Li Pu-rui (2003) described the synthesis of 3-mercapto-4-oxopentyl acetate, an intermediate in synthesizing vitamin B_1, using α-acetyl-γ-butyrolactone with a total yield above 65% (Li Pu-rui, 2003). Additionally, studies by Ferrari et al. (2011) on the novel β-diketo compound 3-acetyl-4-oxopentanoic acid (OPAA) revealed its strong solvent-dependent tautomeric equilibrium, providing insights into solvent–solute interactions in chemical properties (Ferrari et al., 2011).

Environmental and Biological Applications

This compound and related compounds have shown significance in environmental and biological contexts. For instance, Zhi-man Yang et al. (2017) demonstrated that acetate could be used as an electron donor to stimulate 2,4-dichlorophenoxyacetic acid degradation under methanogenic conditions, enhancing environmental remediation efforts (Zhi-man Yang et al., 2017). Another study by Urrutia and Harvatine (2017) found that increasing acetate supply in lactating dairy cows stimulated milk fat synthesis, suggesting potential applications in agricultural and dairy science (Urrutia & Harvatine, 2017).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, this compound derivatives have been explored for their potential in drug development. Daniele Mantione et al. (2016) used racemic 4-oxocyclopent-2-en-1-yl acetate in the synthesis of nucleoside analogues, with one compound showing high activity against human papilloma virus (HPV), indicating its potential in antiviral therapy (Daniele Mantione et al., 2016).

Analytical Chemistry and Spectroscopy

In analytical chemistry, the compound's utility is evident in studies like those by Kanawati et al. (2008), which characterized 4-oxopentanoic acid using electrospray ionization and density functional theory, providing a deeper understanding of small organic compounds (Kanawati et al., 2008).

Properties

IUPAC Name

4-oxopentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHGDMPUORRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199810
Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-97-7
Record name 5-(Acetyloxy)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5185-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-(acetyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxopentyl acetate
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Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID30199810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTANONE, 5-(ACETYLOXY)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A
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Synthesis routes and methods

Procedure details

To a 1 liter 3-neck round bottom flask equipped with a stirrer, thermometer, condenser and addition funnel, was added 102 grams (1 mole) of 3-acetylpropanol, 125 mls of pyridine and 600 mls of methylene chloride. With ice cooling and good agitation, 78.5 grams (1 mole) of acetyl chloride was added slowly from the addition funnel while holding the temperature at 25° C. or below. Pyridine hydrochloride began coming out of solution about 1/3 of the way through the addition. After the addition was complete, the reaction mixture was stirred an additional 15 minutes at 20°-25° C. and then warmed to 40° C. and stirred an hour at 40° C. Then 150 mls of water were added to dissolve the pyridine hydrochloride and the aqueous layer was separated. The organic layer was washed twice with 200 mls of 10% HCl, once with water and saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and the methylene chloride stripped off on a rotary evaporator under reduced pressure. The light yellow liquid weighed 104 grams (72% crude yield). The infrared spectrum of the product contained two strong carbonyl bands at 1720 cm-1 and 1745cm-1 and there was no OH band.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
125 mL
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reactant
Reaction Step One
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600 mL
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solvent
Reaction Step One
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78.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Oxopentyl acetate in the synthesis of Vitamin B1?

A: this compound serves as a crucial building block in the synthesis of thiamine hydrochloride (vitamin B1) [, , ]. It acts as an intermediate that undergoes a key condensation reaction with 3,4-dihydro-7-methylpyrimido[4, 5-d]pyrimidine, ultimately leading to the formation of thiamine hydrochloride [].

Q2: How is this compound synthesized?

A: The synthesis of this compound typically starts with α-acetyl-γ-butyrolactone [, ]. A multi-step process involving chlorination, ring cleavage, decarboxylation, esterification, and nucleophilic substitution with sodium sulfhydride is employed to obtain the desired compound []. The overall yield of this synthesis process can reach up to 75% [].

Q3: What is the significance of the 3-mercapto derivative of this compound in Vitamin B1 synthesis?

A: The 3-mercapto-4-oxopentyl acetate is a particularly important derivative in vitamin B1 synthesis. This compound is formed by substituting the chlorine atom in 3-chloro-4-oxopentyl acetate with a sulfhydryl group (-SH) [, ]. This thiol-containing intermediate directly participates in the condensation reaction with the pyrimidine moiety, leading to the formation of the thiazole ring present in thiamine hydrochloride [].

Q4: Are there alternative synthetic routes to obtain this compound?

A: Yes, research suggests that this compound can also be synthesized from pentane-2,4-dione using ethylene carbonate in the presence of a catalyst like sodium iodide []. This reaction results in the formation of this compound as the predominant product in high yield [].

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